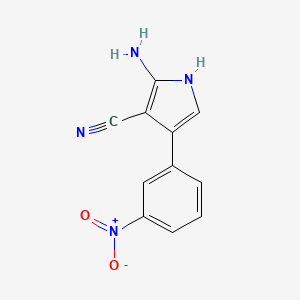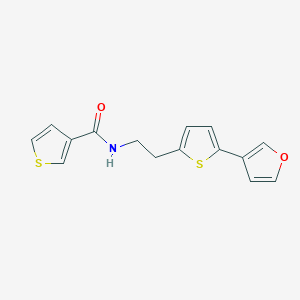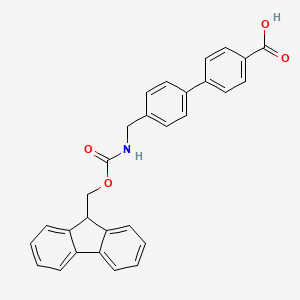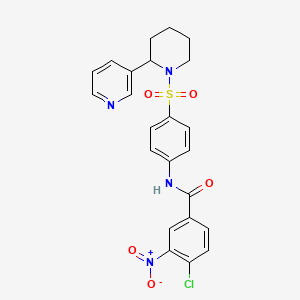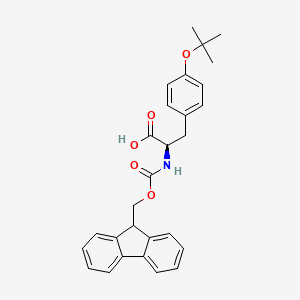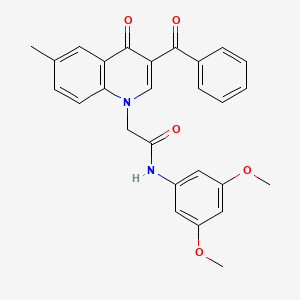
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
A novel series of quinazolinone analogues, which include structures related to the query compound, have been synthesized and evaluated for their antitumor activities. These compounds have demonstrated broad spectrum antitumor activity, showcasing significant potency against various cancer cell lines, including CNS, renal, and breast cancer cell lines, as well as leukemia. Molecular docking studies suggest these compounds inhibit growth by targeting ATP binding sites of specific kinases, indicating their potential as cancer therapeutics (Ibrahim A. Al-Suwaidan et al., 2016).
Chemical Synthesis Techniques
Research has described a high-yielding cyclization process to synthesize complex isoquinoline derivatives, which are structurally related to the compound . These methods highlight the versatility of cyclization reactions in creating intricate chemical structures, potentially useful in synthesizing a wide array of bioactive molecules (F. King, 2007).
Structural and Fluorescence Properties
Studies on isoquinoline derivatives have explored their structural aspects, including the formation of salts and inclusion compounds. These compounds exhibit unique fluorescence properties when interacting with various acids and guests, suggesting their application in materials science for developing novel fluorescent materials (A. Karmakar et al., 2007).
Binding Characteristics and Ligand Development
Research into selective ligands for peripheral benzodiazepine receptors has identified compounds structurally akin to the queried molecule. These studies are crucial for developing diagnostic and therapeutic agents targeting specific brain receptors, illustrating the potential of such compounds in neuropharmacology (S. Chaki et al., 1999).
Antimicrobial Activities
Several quinazolinone and isoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of microbial strains, indicating their potential as leads for developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-9-10-24-22(11-17)27(32)23(26(31)18-7-5-4-6-8-18)15-29(24)16-25(30)28-19-12-20(33-2)14-21(13-19)34-3/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGINDAGCIWEYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)
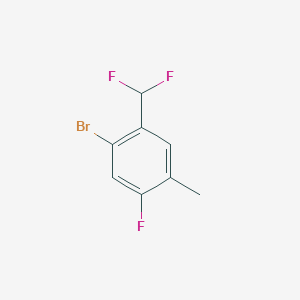
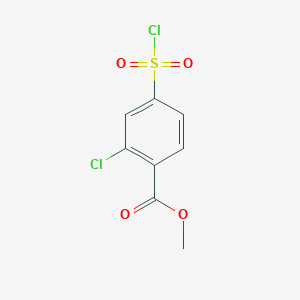
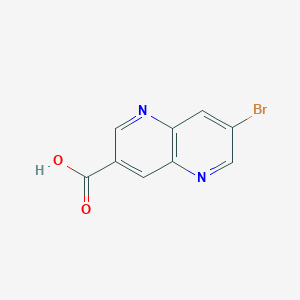
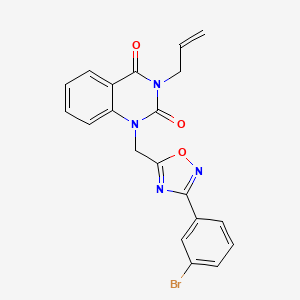


![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)
